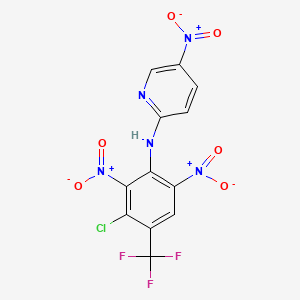
magnesium;1,3-dimethylbenzene-5-ide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1,3-dimethylbenzene-5-ide;chloride is an organometallic compound that features a magnesium ion coordinated to a 1,3-dimethylbenzene-5-ide ligand and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3-dimethylbenzene-5-ide;chloride typically involves the reaction of 1,3-dimethylbenzene with a magnesium source, such as magnesium turnings, in the presence of a halogenating agent like chlorine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
1,3-dimethylbenzene+Mg+Cl2→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,3-dimethylbenzene-5-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds.
Scientific Research Applications
Magnesium;1,3-dimethylbenzene-5-ide;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving the interaction of organometallic compounds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which magnesium;1,3-dimethylbenzene-5-ide;chloride exerts its effects involves the coordination of the magnesium ion with the 1,3-dimethylbenzene-5-ide ligand. This coordination facilitates various chemical reactions by stabilizing reactive intermediates and providing a favorable environment for the reaction to proceed. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1,4-dimethylbenzene-5-ide;chloride
- Magnesium;1,2-dimethylbenzene-5-ide;chloride
- Magnesium;1,3-dimethylbenzene-4-ide;chloride
Uniqueness
Magnesium;1,3-dimethylbenzene-5-ide;chloride is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows for distinct chemical behavior compared to its isomers and other similar compounds.
Properties
CAS No. |
122891-11-6 |
|---|---|
Molecular Formula |
C8H9ClMg |
Molecular Weight |
164.91 g/mol |
IUPAC Name |
magnesium;1,3-dimethylbenzene-5-ide;chloride |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
LNDSCZBVSXYLPU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C[C-]=C1)C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
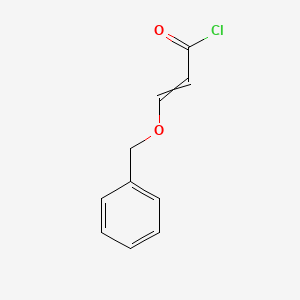
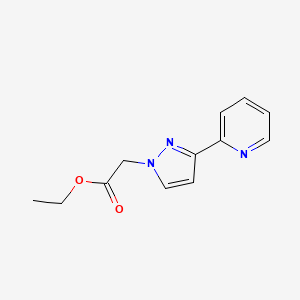
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)


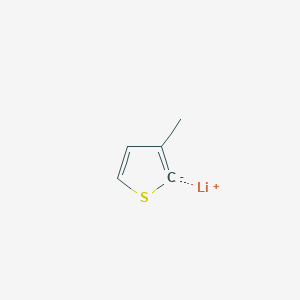
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)
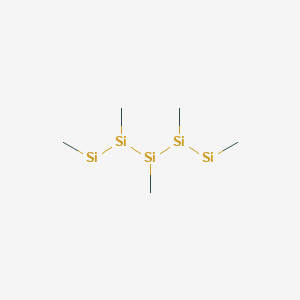
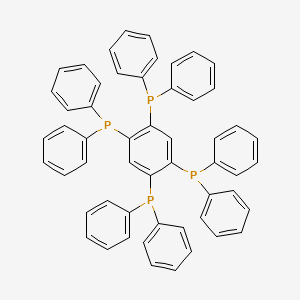
![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)

![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)
